Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, with the molecular formula C10H6BrFO2S, is a yellow to white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism . Another method involves the microwave-assisted synthesis using 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triethylamine, DMSO, and methyl thioglycolate . Reaction conditions often involve elevated temperatures and the use of microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a precursor for the synthesis of compounds with potential antimicrobial and anticancer properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-3-methyl-1-benzothiophene-2-carboxylate
- Methyl 3-(bromomethyl)-6-fluoro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and fluorine atoms on the benzothiophene ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6BrFO2S |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
InChI Key |
XANHMNAINNWSRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Br |
Origin of Product |
United States |
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